Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-
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Overview
Description
Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- is a complex organic compound with a unique structure that includes a pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- typically involves multiple steps, including the formation of the pyridine ring and the subsequent attachment of the acetamide group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Acetamide Group: This step often involves the reaction of the pyridine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A related compound with similar chemical properties but different applications.
Acetanilide: Another acetamide derivative with distinct biological activity.
N-Methylacetamide: A simpler acetamide compound used in various chemical reactions.
Uniqueness
Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- is unique due to its specific structure, which includes a pyridine ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H26N2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(2S)-4-[4-(6-propan-2-yloxypyridin-3-yl)oxyphenyl]butan-2-yl]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)24-20-12-11-19(13-21-20)25-18-9-7-17(8-10-18)6-5-15(3)22-16(4)23/h7-15H,5-6H2,1-4H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
CHLNWUAMDPEDES-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)OC2=CN=C(C=C2)OC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)OC2=CC=C(C=C2)CCC(C)NC(=O)C |
Origin of Product |
United States |
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